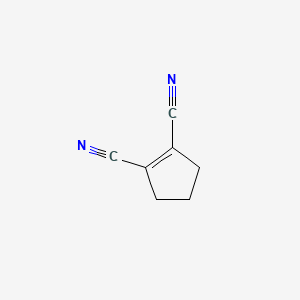

Cyclopent-1-ene-1,2-dicarbonitrile

Description

Significance of Nitrile Functional Groups in Organic Synthesis

The nitrile, or cyano, functional group is a cornerstone of synthetic organic chemistry, valued for its dual nature as both a reactive site and a stable precursor to other functional groups. wikipedia.orgsynarchive.combuchler-gmbh.com Comprised of a carbon atom triple-bonded to a nitrogen atom, the nitrile group is linear and possesses a significant dipole moment due to the high electronegativity of nitrogen. nih.govoup.com This polarity renders the carbon atom electrophilic, making it susceptible to attack by nucleophiles.

Nitriles are versatile intermediates, readily converted into a variety of other functional groups. synarchive.comnih.gov Key transformations include:

Hydrolysis: Conversion to carboxylic acids or amides.

Reduction: Formation of primary amines.

Reaction with organometallic reagents: Production of ketones.

This versatility makes nitriles indispensable for constructing complex molecular frameworks and introducing nitrogen-containing moieties, which are prevalent in pharmaceuticals and other biologically active compounds. buchler-gmbh.comnih.govoup.com

Evolution of Synthetic Strategies for Alicyclic Dinitriles

The synthesis of alicyclic compounds—non-aromatic rings—containing two nitrile groups has evolved significantly over time. Early methods often relied on classical condensation reactions. A landmark in this area is the Thorpe-Ziegler reaction , an intramolecular cyclization of a dinitrile that, after acidic hydrolysis, yields a cyclic ketone. wikipedia.orglscollege.ac.in This method provided a foundational strategy for creating five- and six-membered rings from acyclic dinitrile precursors. wikipedia.orgbuchler-gmbh.com

More contemporary approaches have focused on cycloaddition reactions, which offer a powerful and often stereocontrolled route to cyclic systems. The Diels-Alder reaction , a [4+2] cycloaddition between a conjugated diene and a dienophile, has been adapted for this purpose. wikipedia.orgorganic-chemistry.orgchadsprep.com In this context, alkenes bearing one or two nitrile groups can act as potent dienophiles due to the electron-withdrawing nature of the cyano group, which lowers the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org Other pericyclic reactions and multi-component reactions have also been developed, providing efficient access to highly functionalized alicyclic dinitriles under milder conditions. acs.orgrsc.orgresearchgate.net These modern methods represent a shift towards greater efficiency, atom economy, and control over the three-dimensional structure of the target molecule.

Structural and Electronic Considerations in Cyclopentene (B43876) Frameworks

The cyclopentene ring is a five-membered cycloalkene characterized by a single endocyclic double bond. numberanalytics.commdpi.com Its structure is not perfectly planar, adopting an "envelope" conformation to relieve some of the torsional strain inherent in a five-membered ring. science.gov The introduction of substituents, particularly on the double bond, significantly influences the ring's geometry and electronic properties. researchgate.net

In Cyclopent-1-ene-1,2-dicarbonitrile, two electron-withdrawing nitrile groups are attached to the double bond. This has several important consequences:

Electronic Effects: The nitrile groups are powerful π-acceptors and have a strong -I (negative inductive) and -M (negative mesomeric or resonance) effect. They withdraw electron density from the C=C double bond, making it electron-poor. numberanalytics.comlumenlearning.com This deactivation is crucial for its reactivity, particularly in nucleophilic addition reactions at the double bond.

Structural Effects: The presence of the two nitrile groups can influence the planarity and bond angles of the cyclopentene ring. The sp-hybridized carbon atoms of the nitrile groups and the sp2-hybridized carbons of the double bond create a relatively rigid, planar segment within the molecule.

The combination of the strained five-membered ring and the powerful electronic influence of the vicinal dinitrile groups makes this compound a unique and reactive chemical entity.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆N₂ | nih.gov |

| Molecular Weight | 118.14 g/mol | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Overview of Research Trajectories for this compound

Research involving this compound primarily revolves around its synthesis and its use as a building block for more complex molecules. The development of novel synthetic routes to access cyclopentene structures with nitrile functionalities continues to be an active area of investigation, with methods like tandem Giese/Horner-Wadsworth-Emmons (HWE) reactions being explored. rsc.org

The reactivity of the compound is a key focus. The electron-poor double bond and the two nitrile groups offer multiple sites for chemical modification. For instance, the nitrile groups can be hydrolyzed to form the corresponding Cyclopent-1-ene-1,2-dicarboxylic acid , or reduced to create diamines. Such transformations open pathways to various derivatives.

Furthermore, there is interest in the potential of related structures as bioactive molecules. For example, cyclopentane-1,2-dione, which shares a similar five-membered ring scaffold, has been studied as a potential bio-isostere for the carboxylic acid functional group in drug design. nih.gov This suggests a possible research trajectory for this compound as a precursor to molecules with potential applications in medicinal chemistry, leveraging the dinitrile moiety as a masked dicarboxylic acid or as a handle for further functionalization.

| Reaction Name | Description | Relevance |

|---|---|---|

| Thorpe-Ziegler Reaction | Intramolecular condensation of dinitriles to form cyclic α-cyanoenamines, which can be hydrolyzed to cyclic ketones. | Classic method for cyclization of dinitriles. wikipedia.orglscollege.ac.in |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. | Used to form cyclic structures; nitriles act as electron-withdrawing groups on the dienophile. wikipedia.orgorganic-chemistry.org |

| 1,3-Dipolar Cycloaddition | Reaction of a 1,3-dipole (like a nitrile oxide) with a dipolarophile (like an alkene) to form a five-membered ring. | A modern method for synthesizing heterocyclic compounds from nitrile derivatives. oup.commdpi.comnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

54095-53-3 |

|---|---|

Molecular Formula |

C7H6N2 |

Molecular Weight |

118.14 g/mol |

IUPAC Name |

cyclopentene-1,2-dicarbonitrile |

InChI |

InChI=1S/C7H6N2/c8-4-6-2-1-3-7(6)5-9/h1-3H2 |

InChI Key |

HEXQKPDCBSWTHM-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=C(C1)C#N)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations of Cyclopent 1 Ene 1,2 Dicarbonitrile

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of cyclopent-1-ene-1,2-dicarbonitrile suggests a logical disconnection strategy that leads to readily available starting materials. The primary disconnection breaks the carbon-carbon single bond within the cyclopentene (B43876) ring, which is part of a classical synthetic transformation.

The target molecule, This compound (1) , is an α,β-unsaturated dinitrile. A key retrosynthetic step is the functional group interconversion (FGI) of the enamine intermediate that would be formed during a Thorpe-Ziegler cyclization. This leads back to a saturated dinitrile precursor. The most logical precursor is Adiponitrile (2) , a linear six-carbon dinitrile. This retrosynthetic pathway is outlined below:

Retrosynthetic Pathway for this compound

Image depicting the retrosynthetic analysis of this compound, showing the disconnection to Adiponitrile.

Image depicting the retrosynthetic analysis of this compound, showing the disconnection to Adiponitrile.This analysis identifies Adiponitrile as the key precursor. The forward synthesis would, therefore, involve the cyclization of Adiponitrile to form a five-membered ring, followed by the introduction of the double bond to yield the target compound.

Classical Approaches to this compound Synthesis

Classical synthetic methods for this compound have traditionally relied on well-established organic reactions, primarily focusing on the formation of the cyclopentane (B165970) ring followed by the introduction of unsaturation.

Cyclization Reactions in Dinitrile Formation

The Thorpe-Ziegler reaction is a cornerstone in the synthesis of cyclic α-cyanoenamines from dinitriles. ambeed.com This intramolecular condensation is conceptually related to the Dieckmann condensation and is particularly effective for the formation of five- to eight-membered rings. chem-station.com

The reaction is initiated by the deprotonation of an α-carbon of the dinitrile by a strong base, such as sodium ethoxide or sodium hydride, to form a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the other nitrile group, leading to the formation of a cyclic imine anion. Tautomerization of this intermediate yields the more stable enamine.

In the context of synthesizing this compound, Adiponitrile serves as the ideal starting material. The mechanism proceeds as follows:

Deprotonation: A strong base removes a proton from a carbon atom adjacent to one of the nitrile groups of Adiponitrile.

Intramolecular Cyclization: The resulting carbanion attacks the electrophilic carbon of the other nitrile group, forming a five-membered ring.

Tautomerization: The initially formed cyclic imine tautomerizes to the more stable β-enaminonitrile, which is a derivative of this compound.

The general reaction scheme for the Thorpe-Ziegler cyclization of Adiponitrile is shown below:

Thorpe-Ziegler Cyclization of Adiponitrile

Image depicting the reaction scheme of the Thorpe-Ziegler cyclization of Adiponitrile.

Image depicting the reaction scheme of the Thorpe-Ziegler cyclization of Adiponitrile.| Reactant | Base | Solvent | Product | Typical Yield |

| Adiponitrile | Sodium ethoxide | Ethanol | 2-Iminocyclopentanecarbonitrile | Moderate to High |

This interactive table summarizes the typical conditions for the Thorpe-Ziegler cyclization of Adiponitrile.

Dehydrogenation and Aromatization Pathways

The saturated cyclopentane-1,2-dicarbonitrile, which can be envisioned as an intermediate after the reduction of the enamine from the Thorpe-Ziegler reaction, can be converted to the target α,β-unsaturated dinitrile through dehydrogenation. This step introduces the double bond in conjugation with the nitrile groups.

Common dehydrogenation reagents include transition metal catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) at elevated temperatures. Other methods can involve the use of stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

A plausible reaction scheme for the dehydrogenation of cyclopentane-1,2-dicarbonitrile is as follows:

Dehydrogenation of Cyclopentane-1,2-dicarbonitrile

Image depicting the dehydrogenation of cyclopentane-1,2-dicarbonitrile.

Image depicting the dehydrogenation of cyclopentane-1,2-dicarbonitrile.| Reactant | Reagent | Conditions | Product |

| Cyclopentane-1,2-dicarbonitrile | Pd/C | High Temperature | This compound |

| Cyclopentane-1,2-dicarbonitrile | DDQ | Inert Solvent, Heat | This compound |

This interactive table presents potential reagents and conditions for the dehydrogenation of cyclopentane-1,2-dicarbonitrile.

Modern Catalytic Strategies for this compound Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods. While specific examples for the direct synthesis of this compound are not abundant in the literature, related transformations provide insight into potential catalytic routes.

Transition Metal-Catalyzed Routes

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While direct applications to the synthesis of this compound are not extensively documented, related methodologies for the synthesis of substituted cyclopentenes are relevant.

For instance, palladium-catalyzed cross-coupling reactions or cyclization/isomerization cascade reactions could potentially be adapted. A hypothetical approach could involve a palladium-catalyzed intramolecular cyclization of a suitably functionalized acyclic precursor.

Organocatalytic Applications

Organocatalysis has emerged as a complementary approach to metal-based catalysis, often providing high levels of stereoselectivity under mild reaction conditions. For the synthesis of cyclopentene derivatives, organocatalytic Michael additions followed by intramolecular cyclizations are common strategies.

While a direct organocatalytic route to this compound is not well-established, one could envision a multi-step sequence involving an organocatalyzed conjugate addition to an α,β-unsaturated system, followed by a ring-closing step.

Chemo- and Regioselectivity in Catalytic Syntheses

In the catalytic synthesis of complex organic molecules such as this compound, achieving high levels of chemo- and regioselectivity is paramount. Chemoselectivity refers to the ability to react with one functional group in the presence of others, while regioselectivity is the control over the orientation of bond formation, determining which constitutional isomer is produced.

For a molecule with two adjacent nitrile groups on a cyclopentene ring, the primary challenge lies in controlling the precise placement and formation of these functionalities, especially when constructing the ring from acyclic precursors. Catalytic methods, particularly those employing transition metals, are instrumental in directing these outcomes. The choice of metal center, the electronic and steric properties of the ligands, and the reaction conditions all play a crucial role in governing the reaction pathway.

For instance, in reactions involving the cyclization of a dinitrile precursor, the catalyst must selectively activate the appropriate terminal positions to ensure the formation of the five-membered ring over other possible cyclic or oligomeric structures. Furthermore, in reactions constructing the dinitrile functionality onto a pre-existing cyclopentene core, the catalyst must direct the addition to the 1- and 2-positions of the double bond without reacting with other sites.

Research in related dinitrile syntheses has shown that achieving high regioselectivity can be challenging. For example, some photoredox-catalyzed arylations of dinitriles have resulted in mixtures of regioisomers. acs.org However, the development of highly specific dual catalytic systems, such as photoredox/nickel catalysis, has demonstrated the potential for excellent regioselectivity in other contexts, affording specific vinyl-substituted ketones with high precision. nih.gov The principles from these systems, which often rely on the specific coordination geometry of the metal catalyst, can be applied to the synthesis of this compound to favor the desired isomer exclusively.

Table 1: Factors Influencing Selectivity in Catalytic Synthesis

| Factor | Influence on Chemo/Regioselectivity | Example Strategy for this compound |

| Metal Catalyst | The nature of the metal (e.g., Ni, Pd, Cu) dictates the fundamental steps of the catalytic cycle (oxidative addition, reductive elimination). | Use of a nickel catalyst known for its efficacy in C-C bond formation involving nitrile groups. |

| Ligand Design | Sterically bulky or electronically distinct ligands can block certain reaction sites, thereby directing reactants to a specific position. | Employing bidentate phosphine (B1218219) ligands with a defined bite angle to control the geometry around the metal center, ensuring 1,2-functionalization. |

| Reaction Conditions | Temperature, pressure, and solvent can influence the relative rates of competing reaction pathways. | Optimizing the temperature to favor the kinetic product (the desired regioisomer) over a potential thermodynamic side product. |

| Substrate Control | The inherent electronic and steric properties of the starting materials can predispose the reaction to a certain outcome. | Designing a linear precursor with directing groups that facilitate catalyst binding and subsequent cyclization in the desired manner. |

Photoredox Catalysis in Dinitrile Synthesis

Visible-light photoredox catalysis has emerged as a powerful strategy in organic synthesis, enabling the formation of chemical bonds under remarkably mild conditions. acs.org This approach utilizes a photocatalyst, typically a transition metal complex (e.g., of iridium or ruthenium) or an organic dye, which absorbs visible light to reach an excited state. youtube.com This excited catalyst can then engage in single-electron transfer (SET) with organic substrates, generating highly reactive radical intermediates that would be difficult to access through traditional thermal methods. acs.orgyoutube.com

The application of photoredox catalysis to dinitrile synthesis offers several advantages:

Mild Conditions: Reactions can often be conducted at room temperature, preserving sensitive functional groups and reducing energy consumption.

Novel Reactivity: It allows for the generation of open-shell intermediates, unlocking reaction pathways that are not accessible through conventional two-electron chemistry.

Dual Catalysis: Photoredox catalysis can be merged with other catalytic modes, such as transition metal catalysis. nih.gov In a dual photoredox/nickel catalytic system, the photocatalyst can modulate the oxidation state of the nickel catalyst, facilitating challenging steps like reductive elimination and keeping the catalytic cycle active. nih.gov

Table 2: Comparison of Catalysts in Photoredox Systems

| Catalyst Type | Examples | Key Features | Potential Role in Dinitrile Synthesis |

| Transition Metal Complexes | [Ir(ppy)₃], [Ru(bpy)₃]²⁺ | Highly efficient, tunable redox potentials, stable. youtube.com | Acting as the primary photocatalyst in a dual catalytic cycle with a nickel cross-coupling partner. |

| Organic Dyes | Eosin Y, Rose Bengal | Cost-effective, metal-free, useful in specific transformations. youtube.comrsc.org | Mediating radical cyclization of a dinitrile precursor via SET. |

| Semiconductors | Carbon Nitride, TiO₂ | Heterogeneous, easily separable, potential for large-scale applications. | Facilitating the synthesis in a continuous-flow reactor system for improved scalability. |

Green Chemistry Principles in this compound Synthesis

The synthesis of any chemical, including this compound, should ideally be designed with sustainability in mind. The 12 Principles of Green Chemistry provide a framework for chemists to minimize the environmental impact of chemical processes. msu.edu

Applying these principles to the synthesis of this compound involves a critical evaluation of every aspect of the synthetic route, from the choice of starting materials to the final purification steps.

Prevention of Waste: Designing syntheses to minimize waste is a primary goal. One-pot reactions, where multiple transformations occur in the same vessel, are highly advantageous as they reduce the need for intermediate purification steps, saving solvents and energy and preventing material loss. nih.govresearchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org Cycloaddition reactions, for example, are inherently atom-economical as all the atoms of the reactants are incorporated into the cyclic product. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can be recycled and reused, minimizing waste. greenchemistry-toolkit.org The catalytic methods discussed in the previous sections are central to this principle.

Designing for Energy Efficiency: The use of energy-intensive steps (e.g., high heat, cryogenic cooling) should be avoided. Photoredox catalysis, operating at ambient temperature using low-energy visible light, exemplifies this principle. youtube.comgreenchemistry-toolkit.org

Use of Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable sources rather than depleting petrochemicals. nih.gov

Table 3: Green Chemistry Evaluation of a Hypothetical Synthesis

| Green Chemistry Principle | Conventional Approach | Greener Alternative for this compound Synthesis |

| Atom Economy | Multi-step linear synthesis with protecting groups and stoichiometric reagents. | A [3+2] cycloaddition reaction that forms the ring and incorporates all atoms from the starting materials. |

| Solvents | Use of chlorinated solvents (e.g., Dichloromethane) which are toxic and difficult to dispose of. researchgate.net | Use of safer solvents like ethanol, water, or even performing the reaction under solvent-free conditions. nih.gov |

| Energy Efficiency | Reaction requires prolonged heating at high temperatures under reflux. | Photoredox or microwave-assisted synthesis at ambient temperature with significantly reduced reaction times. |

| Waste Generation (E-Factor) | High E-Factor (kg waste / kg product) due to byproducts, spent reagents, and solvent waste. | Low E-Factor due to a one-pot catalytic process with high atom economy and recyclable components. researchgate.net |

Mechanistic Elucidation of Key Synthetic Steps

Understanding the detailed mechanism of a reaction is crucial for its optimization and for solving challenges related to yield and selectivity. For the catalytic synthesis of this compound, elucidating the mechanism involves identifying the key intermediates and transition states in the catalytic cycle.

A plausible mechanism for a dual photoredox/nickel-catalyzed synthesis is shown below. This synergistic approach combines the SET properties of a photocatalyst with the cross-coupling ability of a nickel catalyst. nih.gov

Proposed Mechanistic Cycle:

Photocatalyst Excitation: A photocatalyst (PC), such as an Iridium complex, absorbs visible light to form its excited state (PC*).

SET and Catalyst Activation: The excited photocatalyst (PC*) engages in single-electron transfer. It can, for example, oxidize a Ni(II) precatalyst to a highly reactive Ni(III) intermediate. nih.gov

Substrate Coordination: The starting materials (e.g., a diene and a cyanide source) coordinate to the active nickel center.

C-C Bond Formation: Migratory insertion or other bond-forming steps occur at the metal center to construct the cyclopentene ring and install the nitrile groups.

Reductive Elimination: The final step is the reductive elimination of the product, this compound, from the nickel center. This step regenerates a lower-valent nickel species (e.g., Ni(I)).

Catalyst Regeneration: The photocatalyst closes the cycle. The reduced photocatalyst (PC⁻) can reduce the Ni(I) species back to the initial Ni(0) state, or the oxidized photocatalyst (PC⁺) can be reduced by another component in the mixture to regenerate the ground state PC, ready for another cycle.

This dual catalytic paradigm provides a powerful means to access reactive states and facilitate transformations that are difficult to achieve with a single catalyst. acs.org Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to support proposed mechanisms by calculating the energies of intermediates and transition states, providing deeper insight into the reaction pathway. nih.gov

Reaction Chemistry and Transformative Potential of Cyclopent 1 Ene 1,2 Dicarbonitrile

Reactions Involving the Nitrile Functionality

The two nitrile groups in Cyclopent-1-ene-1,2-dicarbonitrile are versatile handles for synthetic transformations. They can undergo nucleophilic additions, reductions, and hydrolysis, providing pathways to a variety of other functional groups and molecular scaffolds.

The carbon atom of a nitrile group is electrophilic and susceptible to attack by nucleophiles. wikipedia.org For this compound, this allows for the introduction of various substituents.

Organometallic Reagents: Grignard reagents (R-MgX) can add to the nitrile groups to form imines after an aqueous workup. These imine intermediates can be further hydrolyzed to produce ketones. This provides a method for attaching alkyl or aryl groups to the carbon skeleton at the site of the original nitrile. wikipedia.org

Blaise Reaction: In the presence of zinc, α-haloesters can react with the nitrile groups in the Blaise reaction. This forms a β-enamino ester, which can be subsequently hydrolyzed to yield a β-ketoester. wikipedia.org

Pinner Reaction: Alcohols can react with the nitriles under acidic conditions to form imidates, also known as Pinner salts. These can be valuable synthetic intermediates. wikipedia.org

Table 1: Overview of Nucleophilic Additions to Nitrile Groups

| Reaction Name | Nucleophile/Reagents | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|

| Grignard Reaction | R-MgX | Imine | Ketone |

| Blaise Reaction | α-haloester, Zn | β-enamino ester | β-ketoester |

| Pinner Reaction | Alcohol, HCl | Imidate (Pinner salt) | Ester |

The reduction of the dinitrile moiety offers a direct route to amine-containing compounds, which are valuable building blocks in medicinal chemistry and materials science.

The most common transformation is the complete reduction of both nitrile groups to primary amines. This is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation with hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel. This reaction saturates the carbon-nitrogen triple bonds, yielding cyclopentane-1,2-diamine.

The nitrile groups can be converted to carboxylic acids via hydrolysis, a reaction that can be catalyzed by either acid or base. wikipedia.org The reaction proceeds through an amide intermediate.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid like H₂SO₄ and water, the nitrile groups are protonated, which increases their electrophilicity and facilitates the attack of water. Prolonged heating typically leads to the formation of Cyclopent-1-ene-1,2-dicarboxylic acid.

Base-Catalyzed Hydrolysis: A strong base, such as sodium hydroxide, attacks the electrophilic carbon of the nitrile group. The resulting intermediate is protonated during workup to yield the carboxylic acid.

Careful control of reaction conditions can sometimes allow for the isolation of the intermediate, Cyclopent-1-ene-1,2-dicarboxamide.

Reactions at the Cyclopentene (B43876) Ring

The reactivity of the carbon-carbon double bond in this compound is heavily influenced by the attached electron-withdrawing nitrile groups. This makes its behavior distinct from that of simple, electron-rich alkenes.

Standard electrophilic addition reactions, which are characteristic of electron-rich alkenes, are generally disfavored for this compound. libretexts.orgcsbsju.edu The nitrile groups pull electron density away from the double bond, deactivating it towards attack by electrophiles like protic acids (e.g., HBr, HCl). libretexts.org

However, addition of halogens like bromine (Br₂) can still occur. The reaction with bromine typically proceeds via a cyclic bromonium ion intermediate. chemvista.orglibretexts.org In this mechanism, the bromine molecule is polarized as it approaches the double bond, and a three-membered ring containing a positive charge on the bromine atom is formed. chemvista.org A bromide ion then attacks one of the ring carbons from the side opposite the bromonium ion bridge, in a manner similar to an Sₙ2 reaction. libretexts.org This anti-addition results exclusively in the formation of the trans-1,2-dibromo product.

The electron-deficient nature of the double bond makes this compound an excellent dienophile ("diene-loving") in Diels-Alder reactions. libretexts.org The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. libretexts.orglibretexts.org

When reacted with an electron-rich diene, such as 1,3-butadiene (B125203) or cyclopentadiene (B3395910), this compound readily forms a bicyclic adduct. The presence of the electron-withdrawing nitrile groups significantly accelerates the reaction compared to additions with simple alkenes like ethene. libretexts.org The stereochemistry of the Diels-Alder reaction is highly controlled, and in reactions with cyclic dienes, the formation of the endo product is often favored due to secondary orbital interactions, although the exo product may also be formed. libretexts.org The reaction is a key strategy for constructing complex polycyclic systems with high stereospecificity.

Table 2: Summary of Reactions at the Cyclopentene Ring

| Reaction Type | Reagents | Key Intermediate | Product | Stereochemistry |

|---|---|---|---|---|

| Halogenation | Br₂ | Cyclic Bromonium Ion | trans-1,2-Dibromocyclopentane-1,2-dicarbonitrile | Anti-addition |

| Diels-Alder Cycloaddition | 1,3-Butadiene | Concerted Transition State | 4,5-Dicyanocyclohexene fused system | Syn-addition |

| Diels-Alder Cycloaddition | Cyclopentadiene | Concerted Transition State | Bicyclic adduct (e.g., endo-5,6-Dicyanobicyclo[2.2.1]hept-2-ene) | Endo preference typical |

Oxidative and Reductive Transformations of the Alkene

The alkene moiety in this compound is susceptible to both oxidative and reductive transformations, leading to a variety of functionalized cyclopentane (B165970) derivatives.

Reductive Transformations

The most common reductive transformation of the alkene is catalytic hydrogenation. This reaction involves the addition of hydrogen across the double bond in the presence of a metal catalyst, leading to the saturation of the cyclopentene ring. The process typically proceeds with syn-stereoselectivity, meaning both hydrogen atoms add to the same face of the alkene. libretexts.org This results in the formation of cis-cyclopentane-1,2-dicarbonitrile.

Representative Reductive Transformation:

Oxidative Transformations

Oxidative cleavage of the alkene bond can be achieved through ozonolysis. wikipedia.org In this two-step process, the alkene first reacts with ozone (O₃) to form an unstable ozonide intermediate, which is then typically treated with a reductive workup agent (such as dimethyl sulfide, (CH₃)₂S, or zinc) to yield carbonyl compounds. masterorganicchemistry.comorganic-chemistry.org For a cyclic alkene like this compound, ozonolysis breaks the ring, leading to a linear dicarbonyl compound. youtube.com

Representative Oxidative Transformation:

Below is a table summarizing these transformative reactions.

| Reaction Type | Reagents | Product |

| Catalytic Hydrogenation | H₂, Pd/C (or PtO₂, Ni) | cis-Cyclopentane-1,2-dicarbonitrile |

| Ozonolysis (Reductive Workup) | 1. O₃2. (CH₃)₂S or Zn/H₂O | 3-Formyl-2-(cyanomethyl)butanedinitrile |

Pericyclic Reactions and Rearrangements Involving the Dinitrile Framework

The electron-withdrawing nature of the two nitrile groups makes this compound an excellent dienophile ("diene-loving") for pericyclic reactions, particularly the Diels-Alder reaction. wvu.edu

In a classic example, it can react with a cyclic diene such as cyclopentadiene. nih.gov This [4+2] cycloaddition reaction proceeds readily to form a bicyclic adduct. The reaction is highly stereospecific, with a strong preference for the formation of the endo product due to favorable secondary orbital interactions in the transition state. wvu.eduwvu.edu

Representative Diels-Alder Reaction:

The dinitrile framework itself is a precursor to fused heterocyclic systems. Reaction with dinucleophiles like hydrazine (B178648) (N₂H₄) can lead to the formation of fused pyridazine (B1198779) rings. This type of condensation is a powerful method for constructing nitrogen-containing bicyclic structures.

Representative Heterocycle Formation:

The following table details these pericyclic and rearrangement reactions.

| Reaction Type | Reagents | Product |

| Diels-Alder Cycloaddition | Cyclopentadiene | endo-Tricyclo[5.2.1.02,6]dec-8-ene-3,4-dicarbonitrile |

| Pyridazine Formation | Hydrazine (N₂H₄) | 2,3,5,6,7,7a-Hexahydro-1H-cyclopenta[c]pyridazine-3,4-dicarbonitrile |

Multi-Component Reactions Utilizing this compound

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates parts of all starting materials. The electron-deficient nature of this compound makes it an excellent Michael acceptor for use in MCRs.

A representative MCR involves the reaction of a ketone, a secondary amine, and this compound. In this process, the ketone and secondary amine first react to form an enamine in situ. youtube.commasterorganicchemistry.com This nucleophilic enamine then attacks the electron-poor double bond of the dinitrile in a Michael-type addition, leading to a complex, highly functionalized product after hydrolysis of the iminium ion intermediate. makingmolecules.comlibretexts.org

Representative Multi-Component Reaction:

A summary of a potential multi-component reaction is provided below.

| Reaction Name | Component 1 | Component 2 | Component 3 | Product |

| Stork Enamine Alkylation / Michael Addition | Cyclohexanone | Pyrrolidine | This compound | 2-(2-(1-(Pyrrolidin-1-yl)cyclohexyl)cyclopentyl)malononitrile |

Stereochemical Aspects of Reactions Involving this compound

The stereochemical outcome of reactions involving this compound is often predictable and controllable, adding to its synthetic utility.

Catalytic Hydrogenation : The reduction of the alkene bond via catalytic hydrogenation occurs with syn-addition of hydrogen atoms across the double bond. libretexts.org This means that the two hydrogen atoms approach the catalyst surface and are delivered to the same face of the cyclopentene ring. This results in the formation of the cis-diastereomer of the product, cyclopentane-1,2-dicarbonitrile.

Diels-Alder Reaction : The Diels-Alder reaction is a concerted cycloaddition that is highly stereospecific. The stereochemistry of the dienophile is retained in the product. wvu.edu When this compound reacts with a cyclic diene like cyclopentadiene, two diastereomeric products, endo and exo, are possible. The endo product, where the electron-withdrawing nitrile groups are oriented under the π-system of the newly formed ring, is typically the major product. wvu.edumasterorganicchemistry.com This preference, known as the "endo rule," is attributed to stabilizing secondary orbital interactions between the developing π-system of the diene and the orbitals of the electron-withdrawing groups on the dienophile in the transition state.

Theoretical and Computational Chemistry of Cyclopent 1 Ene 1,2 Dicarbonitrile

Electronic Structure and Bonding Analysis

The electronic structure of Cyclopent-1-ene-1,2-dicarbonitrile is characterized by a five-membered carbon ring containing one double bond, to which two nitrile (-C≡N) groups are attached on the double-bonded carbons. This arrangement results in a conjugated π-system, where the π-orbitals of the double bond and the two nitrile groups overlap, allowing for the delocalization of electrons.

Computational techniques like Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are employed to dissect this electronic environment. DFT calculations can determine the electron density distribution, while NBO analysis provides a detailed picture of the bonding interactions. For instance, NBO analysis can quantify the delocalization of electron density from the C=C π-bond to the antibonding orbitals of the nitrile groups, which is crucial for understanding the molecule's stability and reactivity. rsc.org The molecular electrostatic potential (MEP) surface is another tool used to visualize the charge distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. rsc.orgbhu.ac.in

Table 1: Key Bonding Features of this compound

| Bond Type | Hybridization | Description |

| C=C | sp² | A sigma bond and a pi bond form the double bond within the cyclopentene (B43876) ring. This area is typically electron-rich. |

| C-C | sp²-sp³ / sp³-sp³ | Single bonds within the five-membered ring. |

| C-H | sp³-s | Bonds on the saturated carbons of the ring. |

| C-C≡N | sp²-sp | The single bond connecting the electron-withdrawing nitrile group to the double bond of the ring. |

| C≡N | sp | A strong triple bond consisting of one sigma and two pi bonds. This group is highly polar and electron-withdrawing. |

Conformational Analysis and Energetics

While often drawn as a flat pentagon, the cyclopentene ring is not planar. To alleviate torsional strain (eclipsing interactions) and angle strain, it adopts puckered conformations. scribd.com The two most common low-energy conformations for a cyclopentene ring are the "envelope" (with four carbons in a plane and the fifth out of the plane) and the "half-chair" (with three carbons in a plane and the other two displaced on opposite sides).

Computational chemistry is used to perform a conformational analysis by calculating the potential energy of the molecule as a function of its geometry. By optimizing the geometry of different possible conformers, their relative energies can be determined. The conformer with the lowest energy is the most stable and therefore the most populated. The energy barriers between these conformations are also calculated, revealing the dynamics of their interconversion, a process known as pseudorotation. scribd.com For this compound, the large nitrile groups may influence the relative stability of the envelope versus the half-chair conformation.

Table 2: Conformational States of the Cyclopentene Ring

| Conformation | Description | Relative Energy |

| Planar | All five carbon atoms lie in the same plane. | High (due to significant torsional strain) |

| Envelope | Four carbon atoms are coplanar, while the fifth is puckered out of the plane. | Low (strain is minimized) |

| Half-Chair | Three adjacent atoms are in a plane, with the other two puckered to opposite sides of the plane. | Low (strain is minimized, often very close in energy to the envelope) |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. nih.gov It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. sapub.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. rsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org

For this compound:

HOMO: The HOMO is expected to be primarily located on the electron-rich C=C double bond, making this site susceptible to attack by electrophiles.

LUMO: Due to the strong electron-withdrawing nature of the two nitrile groups, the LUMO is predicted to be centered around the π-system of the dicarbonitrile-substituted double bond, making this area a target for nucleophiles. This also makes the molecule an excellent dienophile for Diels-Alder reactions. longdom.org

Table 3: Application of FMO Theory to this compound

| Orbital | Description | Predicted Location | Implied Reactivity |

| HOMO | Highest Occupied Molecular Orbital (Electron Donor) | Primarily on the C=C π-bond | Site for electrophilic attack |

| LUMO | Lowest Unoccupied Molecular Orbital (Electron Acceptor) | Primarily on the C(CN)=C(CN) π* antibonding orbitals | Site for nucleophilic attack; dienophile in cycloadditions |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Calculable via computational methods | Indicator of overall kinetic stability and chemical reactivity |

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry allows for the detailed simulation of reaction pathways, providing a step-by-step energy profile from reactants to products. A key goal is to locate the transition state (TS), which is the structure at the highest point of energy along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate.

For a potential reaction involving this compound, such as a Diels-Alder cycloaddition, computational methods can:

Locate the Transition State Geometry: Determine the precise three-dimensional arrangement of atoms at the energy maximum.

Calculate Activation Energy: Predict how fast the reaction will proceed.

Analyze the TS: Vibrational frequency calculations are performed on the optimized TS structure. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Determine Stereoselectivity: In reactions like the Diels-Alder, it is possible to calculate the energies of the transition states leading to different stereoisomers (e.g., endo vs. exo products), thereby predicting which product will be favored. longdom.org

Table 4: Elements of Reaction Mechanism Simulation

| Component | Purpose | Computational Output |

| Reactants/Products | Define the start and end points of the reaction. | Optimized geometries and energies. |

| Transition State (TS) Search | Locate the maximum energy saddle point between reactants and products. | Geometry of the transition state structure. |

| Frequency Calculation | Characterize stationary points on the potential energy surface. | Vibrational frequencies (1 imaginary frequency confirms a TS). |

| Activation Energy (Ea) | Determine the kinetic barrier of the reaction. | Energy difference: E(TS) - E(Reactants). |

| Reaction Energy (ΔEr) | Determine the thermodynamics of the reaction. | Energy difference: E(Products) - E(Reactants). |

Solvent Effects on Reactivity: Computational Approaches

Reactions are typically run in a solvent, which can have a profound impact on reactivity, mechanism, and selectivity. Computational models can account for these effects.

There are two primary approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum. This method is computationally efficient and captures the bulk electrostatic effects of the solvent.

Explicit Solvation Models: In this more rigorous approach, individual solvent molecules are included in the calculation along with the solute. This allows for the modeling of specific solute-solvent interactions, like hydrogen bonding. While more computationally demanding, this method provides a more accurate and detailed picture, especially when specific interactions are critical to the reaction mechanism.

For this compound, a polar molecule, moving from a nonpolar to a polar solvent would be predicted to have a significant effect on reactions involving charge separation in the transition state.

Table 5: Comparison of Computational Solvation Models

| Model Type | Methodology | Advantages | Disadvantages |

| Implicit | Solute in a cavity within a dielectric continuum. | Computationally fast; good for general electrostatic effects. | Does not model specific interactions like hydrogen bonds. |

| Explicit | Individual solvent molecules are included in the simulation box. | High accuracy; models specific solute-solvent interactions. | Computationally very expensive; requires extensive sampling. |

Quantitative Structure-Reactivity Relationship (QSRR) Methodologies

Quantitative Structure-Reactivity Relationship (QSRR) is a computational methodology that aims to find a statistical correlation between the structural properties of a series of molecules and their experimentally measured reactivity.

The process for developing a QSRR model for derivatives of this compound would involve:

Data Set Selection: Synthesize or identify a series of related compounds, for example, by adding different substituent groups to the cyclopentene ring.

Experimental Measurement: Measure a specific reactivity parameter for each compound (e.g., the rate constant of a reaction).

Descriptor Calculation: Use computational chemistry to calculate a wide range of molecular descriptors for each molecule. These can include electronic descriptors (e.g., HOMO/LUMO energies, partial atomic charges), steric descriptors (e.g., molecular volume), and topological descriptors.

Model Building: Employ statistical methods, such as multiple linear regression, to build a mathematical equation that relates the calculated descriptors to the experimental reactivity.

Validation: Test the model's predictive power using an external set of compounds not used in the model-building process.

Once validated, the QSRR model can be used to predict the reactivity of new, yet-to-be-synthesized derivatives, guiding experimental efforts toward molecules with desired properties.

Table 6: General Workflow for a QSRR Study

| Step | Description |

| 1. Define Dataset | Select a series of structurally related compounds. |

| 2. Measure Reactivity | Obtain consistent experimental data (e.g., reaction rates, equilibrium constants). |

| 3. Calculate Descriptors | Compute theoretical molecular descriptors (electronic, steric, etc.) for each compound. |

| 4. Develop Model | Use statistical analysis to correlate descriptors with reactivity, generating a mathematical equation. |

| 5. Validate & Predict | Test the model's accuracy and use it to predict the reactivity of new compounds. |

Applications of Cyclopent 1 Ene 1,2 Dicarbonitrile As a Synthetic Building Block and Precursor

Precursor in Heterocyclic Synthesis

The strategic placement of two nitrile groups on a cyclopentene (B43876) ring provides an ideal template for the synthesis of fused heterocyclic compounds. These reactions often proceed with high efficiency, leveraging the dinitrile moiety to construct adjacent rings containing nitrogen, oxygen, or sulfur.

The reaction of ene-dinitriles with nitrogen-based nucleophiles is a well-established and powerful method for creating nitrogen-containing heterocyclic systems. Cyclopent-1-ene-1,2-dicarbonitrile serves as an excellent substrate for these transformations, leading to fused bicyclic structures.

A primary application is the synthesis of fused pyridazine (B1198779) derivatives. The reaction with hydrazine (B178648) (H₂N-NH₂) proceeds via condensation to form a six-membered dihydropyridazine (B8628806) ring, which subsequently aromatizes to yield the stable 4,5,6,6a-tetrahydro-3aH-cyclopenta[d]pyridazine. nih.govorganic-chemistry.orgchemtube3d.com This reaction is a cornerstone in heterocyclic chemistry for building six-membered rings containing a nitrogen-nitrogen bond. organic-chemistry.orguminho.pt Variations of this reaction can also lead to pyridazinone derivatives, which are of significant interest in medicinal chemistry. uminho.ptresearchgate.net

Furthermore, the reduction of the nitrile groups, often with reagents like lithium aluminum hydride or through catalytic hydrogenation, yields cyclopentane-1,2-diamine. This diamine is a crucial intermediate that can be further cyclized to produce saturated N-heterocycles. For instance, it is a precursor for cis-7-Azabicyclo[3.3.0]octane, a bicyclic amine scaffold used in the synthesis of pharmaceutical and agrochemical compounds. This transformation may proceed through an intermediate cyclic imide, 4,5,6,6a-tetrahydro-3aH-cyclopenta[c]pyrrole-1,3-dione, which is then hydrogenated.

The table below summarizes key nitrogen-containing heterocycles synthesized from this compound and related precursors.

| Starting Material Precursor | Reagent | Product Heterocycle | Class of Heterocycle |

| Ene-dinitrile | Hydrazine | Pyridazine | Diazine |

| β-Cyano ester | Hydrazine Hydrate | Pyridazinone | Azinone |

| Cyclic Imide | Catalytic Hydrogenation | Bicyclic Amine | Saturated N-Heterocycle |

| Ene-dinitrile | Malononitrile | Pyridopyridazine | Fused Diazine |

This table presents generalized reactions applicable to the class of compounds to which this compound belongs.

The reactivity of the activated double bond and nitrile groups also allows for the synthesis of fused heterocycles containing sulfur and, to a lesser extent, oxygen.

For sulfur-containing heterocycles, the most relevant transformation is the Gewald reaction. researchgate.netorganic-chemistry.orgmdpi.com This multicomponent reaction is a highly effective method for synthesizing polysubstituted 2-aminothiophenes. arkat-usa.org In a variation applicable to this compound, the ene-dinitrile can react with elemental sulfur in the presence of a base. The reaction proceeds through the addition of sulfur to the activated carbon backbone, followed by cyclization and tautomerization to yield a stable, fused 2-aminothieno[2,3-c]cyclopentane derivative. These thiophene-based systems are foundational in materials science, particularly for developing conducting polymers and dyes. arkat-usa.orgresearchgate.net

While direct routes to oxygen-containing heterocycles from this compound are less documented, general methods for synthesizing oxygen heterocycles often involve the cyclization of precursors with appropriately positioned hydroxyl and carboxyl groups. lu.se Hydrolysis of the nitrile groups of this compound to carboxylic acids would produce Cyclopent-1-ene-1,2-dicarboxylic acid, a potential precursor for forming fused cyclic anhydrides or other oxygen-containing ring systems.

Role in Polymer Chemistry and Material Science

The unique electronic and structural features of this compound make it a compelling candidate for the development of novel polymers and advanced functional materials.

This compound can function as a monomer in polymerization reactions, primarily through its carbon-carbon double bond. Its structure is analogous to other α,β-unsaturated nitriles, such as acrylonitrile, which readily undergoes free-radical polymerization. lu.se The polymerization of this compound would lead to a polymer chain with repeating cyclopentane (B165970) units in the backbone, each substituted with two polar nitrile groups.

The presence of the bulky cyclopentane ring in the polymer backbone would likely impart significant rigidity, while the highly polar nitrile groups would increase the glass transition temperature (Tg) and enhance thermal stability. lu.se Such polymers are expected to exhibit low solubility in common solvents and could be candidates for specialty applications requiring high thermal performance or specific dielectric properties. Furthermore, under high-temperature conditions, the compound may undergo thermal cyclization and polymerization to produce complex, nitrogen-rich carbonaceous materials. researchgate.netresearchgate.net

The two vicinal nitrile groups of this compound are excellent coordinating sites for metal ions, positioning the molecule as an ideal organic linker for constructing coordination polymers (CPs) and metal-organic frameworks (MOFs). The nitrogen atoms of the nitrile groups can act as Lewis bases, donating their lone pair of electrons to metal centers.

In this role, the molecule can act as a bidentate bridging ligand, linking two different metal cations to form extended 1D, 2D, or 3D networks. rsc.org Research on similar dinitrile ligands, such as 2,2-dicyano-1-ethoxyethenolate, has shown that they effectively form polymeric materials where the dinitrile moiety bridges metal centers, creating structures like 12-membered dimetallacycles that propagate into chains. rsc.org The rigid cyclopentene backbone of this compound would provide predictable geometry and spacing between metal nodes, a crucial factor in designing crystalline MOFs with specific pore sizes and properties. The resulting materials, known as Therapeutic Coordination Polymers (TCPs) when constructed from biocompatible components, could be tailored for applications in gas storage, catalysis, or controlled drug release. rsc.org

The table below outlines the potential characteristics of coordination polymers using this compound as a ligand.

| Metal Ion (M) | Ligand | Potential Polymer Structure | Potential Properties |

| Mn(II), Co(II), Ni(II), Zn(II) | This compound | 1D Chains or 2D/3D Frameworks | Magnetic, Catalytic, Porous |

| Cu(II) | This compound | 1D Chains or 2D/3D Frameworks | Luminescent, Catalytic |

| Cd(II) | This compound | 1D Coordination Polymer | Luminescent |

This table is based on the observed behavior of analogous dinitrile ligands in coordination chemistry. rsc.orgnih.gov

The products derived from this compound—whether they be heterocycles, polymers, or MOFs—serve as scaffolds for a new generation of functional materials.

Heterocyclic Scaffolds: The synthesized fused pyridazines and their derivatives are explored in medicinal chemistry for their biological activities. mdpi.com Fused thiophenes are cornerstone materials in organic electronics, serving as building blocks for π-conjugated systems used in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). arkat-usa.org

Polymeric Scaffolds: Polymers incorporating the dinitrile-functionalized cyclopentane ring are anticipated to be specialty materials with high thermal stability and polarity. These properties make them suitable for applications such as gas separation membranes, dielectric layers in capacitors, or as matrices for composite materials.

MOF and CP Scaffolds: The coordination polymers and MOFs built from this ligand could be designed to have porous structures for selective gas adsorption and separation. Furthermore, the incorporation of open metal sites or the functional nitrile groups within the pores could lead to materials with high catalytic activity for various organic transformations.

Intermediate in Complex Organic Synthesis

The strategic placement of functional groups in this compound allows for its participation in a variety of chemical transformations, rendering it a crucial intermediate in multi-step synthetic sequences. The electron-withdrawing nature of the nitrile groups activates the double bond for certain reactions, while the nitriles themselves can be transformed into a range of other functional groups.

The cyclopentane ring is a structural motif present in a multitude of natural products, including the pharmacologically significant prostaglandins (B1171923). youtube.comnih.govmdpi.com Prostaglandins are lipid autacoids involved in various physiological processes, such as inflammation. nih.gov The synthesis of prostaglandin (B15479496) analogs is of great interest for the development of new therapeutic agents. While direct utilization of this compound in major named prostaglandin syntheses is not extensively documented, its structural features make it a plausible precursor for certain prostaglandin analogs. For instance, the synthesis of Prostaglandin E1 involves the construction of a cyclopentanone (B42830) ring with specific stereochemistry. youtube.com The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid, Cyclopent-1-ene-1,2-dicarboxylic acid, which can then undergo further transformations to introduce the necessary functional groups for prostaglandin synthesis.

The general strategy for the synthesis of prostaglandins often involves the stereocontrolled functionalization of a cyclopentane core. The double bond in this compound provides a handle for such functionalization, and the nitrile groups can be converted to esters or other functionalities required for the side chains of prostaglandin analogs.

Table 1: Potential Transformations of this compound for Natural Product Analog Synthesis

| Starting Material | Reagents and Conditions | Product | Relevance to Natural Product Analogs |

| This compound | 1. H3O+, Δ 2. Esterification | Cyclopent-1-ene-1,2-dicarboxylic acid esters | Precursor for cyclopentanoid natural products |

| This compound | 1. Reduction (e.g., H2/Pd) 2. Functional group interconversion | Substituted cyclopentane derivatives | Core structure for various natural product analogs |

This compound is a valuable building block for the synthesis of polycyclic aromatic compounds and fused heterocyclic systems. The dinitrile functionality can react with various reagents to form new rings fused to the cyclopentene core.

One important application is in the synthesis of fused quinoxalines. mdpi.comresearchgate.netnih.govrsc.orgdoaj.org Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. The synthesis of quinoxalines often involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov this compound can be readily hydrolyzed to the corresponding dicarbonyl compound, which can then be reacted with an aromatic diamine, such as o-phenylenediamine, to yield a cyclopentane-fused quinoxaline.

Furthermore, the electron-deficient double bond of this compound makes it a good dienophile in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comwvu.eduyoutube.commasterorganicchemistry.com This [4+2] cycloaddition reaction is a powerful tool for the construction of six-membered rings. wvu.edu By reacting this compound with a suitable diene, complex polycyclic systems can be assembled in a single step with high stereocontrol. This approach provides access to a variety of carbocyclic and heterocyclic fused systems.

Table 2: Synthesis of Fused Systems from this compound

| Reaction Type | Reactant | Product Type |

| Condensation | o-Phenylenediamine (after hydrolysis of dinitrile) | Cyclopentane-fused quinoxaline |

| Diels-Alder Reaction | Conjugated diene (e.g., Butadiene) | Fused bicyclic dinitrile |

Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. The ability of this compound to be converted into dicarboxylate ligands makes it a potential building block for the construction of metal-organic frameworks (MOFs). nih.gov MOFs are crystalline materials with a porous structure, constructed from metal ions or clusters linked by organic ligands. nih.gov The dicarboxylate derived from this compound could coordinate to metal centers to form extended networks with potential applications in gas storage, separation, and catalysis.

The dinitrile itself can also act as a building block in the self-assembly of macrocycles. nih.govresearchgate.net Macrocycles are large cyclic molecules that can exhibit host-guest properties and have applications in areas such as sensing and catalysis. The defined geometry of the cyclopentene ring and the reactive nature of the nitrile groups allow for the controlled construction of large, well-defined cyclic structures through covalent bond formation.

Advanced Research Methodologies in the Study of Cyclopent 1 Ene 1,2 Dicarbonitrile

High-Resolution Spectroscopic Techniques for Mechanistic Studies

High-resolution spectroscopic methods are indispensable for probing the intricate details of chemical reactions involving Cyclopent-1-ene-1,2-dicarbonitrile. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are fundamental in identifying transient intermediates, characterizing final products, and ultimately, constructing a complete mechanistic picture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR provide a wealth of structural information. In the context of this compound, ¹H NMR can be used to monitor the disappearance of reactant signals and the appearance of product signals, providing kinetic data. For instance, the chemical shifts of the allylic and vinylic protons in the cyclopentene (B43876) ring are highly sensitive to the electronic environment and can indicate the progress of a reaction. chemicalbook.com Temperature-dependent ¹H NMR studies can reveal information about molecular dynamics and potential intermolecular interactions. mdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is particularly useful for identifying the nitrile functional group (C≡N), which has a characteristic sharp absorption band. The position and intensity of this band can be influenced by conjugation with the double bond and the presence of other substituents, offering clues about the molecular structure. mdpi.com The carbonyl groups in related naphthalimide derivatives, for example, show distinct symmetric and asymmetric stretching vibrations that are sensitive to the molecular environment. mdpi.com By monitoring changes in the IR spectrum over time, researchers can track the consumption of starting materials and the formation of products and intermediates.

The combination of NMR and FTIR data is often crucial for unambiguously identifying reaction products and understanding the underlying mechanism. For example, in the study of inclusion complexes, both ¹H NMR and FTIR are used to characterize the interactions between a guest molecule and its host. rsc.org

Interactive Data Table: Characteristic Spectroscopic Data for Related Functional Groups

| Functional Group | Spectroscopic Technique | Characteristic Signal/Frequency | Reference |

| Alkene C-H | ¹H NMR | ~5.7 ppm | chemicalbook.com |

| Allylic C-H | ¹H NMR | ~2.3 ppm | chemicalbook.com |

| Aliphatic C-H | ¹H NMR | ~1.8 ppm | chemicalbook.com |

| Nitrile (C≡N) | FTIR | 2220-2260 cm⁻¹ | General |

| Carbonyl (C=O) | FTIR | 1650-1710 cm⁻¹ | mdpi.com |

| Alkene C=C | ¹³C NMR | ~130 ppm | spectrabase.com |

Chromatographic and Separation Techniques for Reaction Product Analysis

The synthesis of this compound and its subsequent reactions often yield a mixture of products, byproducts, and unreacted starting materials. Chromatographic techniques are essential for the separation, identification, and quantification of these components.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing non-volatile compounds. For this compound, a reverse-phase HPLC method can be employed, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with the addition of an acid like phosphoric or formic acid for better peak shape. nih.gov HPLC with a Refractive Index Detector (RID) can be used for compounds that lack a UV chromophore. nih.gov The development and validation of HPLC methods are crucial for ensuring the accuracy and reliability of the analytical results, including the determination of impurities. nih.gov

Gas Chromatography (GC): GC is well-suited for the analysis of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS), it provides excellent separation efficiency and allows for the identification of unknown components in a reaction mixture. researchgate.netacs.org In the analysis of dinitrile synthesis, GC can be used to determine the conversion of reactants and the diastereomeric ratio of the products. nih.gov The choice of the capillary column is critical for achieving good separation. researchgate.net

The selection between HPLC and GC depends on the volatility and thermal stability of the analytes. Both techniques are frequently used in conjunction to obtain a comprehensive profile of a reaction mixture. acs.org

Interactive Data Table: Comparison of Chromatographic Techniques for Dinitrile Analysis

| Technique | Principle | Typical Analytes | Detector | Reference |

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase. | Non-volatile, thermally labile compounds. | UV-Vis, RID, MS | nih.govnih.gov |

| GC | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Volatile, thermally stable compounds. | FID, MS | researchgate.netnih.gov |

In Situ Monitoring and Real-Time Reaction Analysis

Traditional analytical methods often involve quenching a reaction at various time points and analyzing the samples offline. In contrast, in situ monitoring techniques provide real-time data on the reaction as it progresses, offering a more dynamic and detailed understanding of the reaction kinetics and mechanism.

In Situ Spectroscopy: Techniques like FTIR and Raman spectroscopy can be used to monitor reactions in real-time. spectroscopyonline.comyoutube.com By inserting a probe directly into the reaction vessel, spectra can be continuously collected, allowing for the tracking of reactant, intermediate, and product concentrations over time. youtube.com This approach is particularly valuable for identifying transient and labile intermediates that might be missed with offline analysis. spectroscopyonline.com In situ monitoring has been successfully applied to a variety of chemical transformations, including photocatalytic organic synthesis and mechanochemical reactions. birmingham.ac.ukista.ac.at

The data obtained from in situ monitoring can be used to generate reaction profiles, which are plots of concentration versus time for each species. These profiles are invaluable for determining reaction rates, identifying induction periods, and uncovering complex mechanistic pathways. youtube.com

X-ray Crystallography for Understanding Molecular Packing and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined.

For this compound and its derivatives, single-crystal X-ray diffraction can provide crucial information about:

Molecular Geometry: Bond lengths, bond angles, and torsion angles, which can be compared with theoretical calculations.

Molecular Packing: How individual molecules are arranged in the crystal lattice.

Intermolecular Interactions: The presence of hydrogen bonds, π-π stacking, and other non-covalent interactions that influence the physical properties of the solid.

Electrochemical Methods in Dinitrile Chemistry

Electrochemical methods, such as cyclic voltammetry and controlled-potential electrolysis, are powerful tools for investigating the redox properties of molecules and for driving chemical reactions. In the context of dinitrile chemistry, these techniques can be used to study the electron transfer processes involved in the reduction or oxidation of the α,β-unsaturated nitrile system.

Cyclic Voltammetry (CV): CV can be used to determine the reduction and oxidation potentials of this compound. This information provides insight into the molecule's electronic structure and its propensity to accept or donate electrons. Mechanistic investigations using CV can help to elucidate the steps involved in electrochemical reactions, such as the formation of radical anions. nih.govchemrxiv.org

Electrosynthesis: Electrochemical methods can also be used as a synthetic tool. The 1,4-reduction of α,β-unsaturated ketones, a reaction analogous to the potential reduction of α,β-unsaturated nitriles, can be achieved electrochemically, offering a sustainable alternative to traditional chemical reductants. rsc.orgresearchgate.net Electrosynthesis can provide a high degree of control over the reaction, and in some cases, can lead to unique reactivity and selectivity. For example, electrochemical methods have been used for the annulation of alkynes and nitriles to form pyridines. chemrxiv.org The selective 1,4-hydride addition to α,β-unsaturated nitriles can be a key step in generating catalytically active keteniminate intermediates. umich.edu

Future Directions and Emerging Research Avenues for Cyclopent 1 Ene 1,2 Dicarbonitrile Chemistry

Development of Novel and Sustainable Synthetic Routes

The pursuit of more efficient and environmentally benign methods for the synthesis of cyclopent-1-ene-1,2-dicarbonitrile and its derivatives is a paramount objective. A promising development in this area is the use of visible-light-mediated photoredox catalysis. smolecule.comrsc.org One such novel method involves a tandem Giese/Horner-Wadsworth-Emmons reaction. This approach utilizes fac-Ir(ppy)3 as a photocatalyst to initiate the reaction, which proceeds under mild conditions. smolecule.comrsc.org The key parameters for this successful strategy include the presence of a base, an anhydrous solvent, and an inert atmosphere, alongside the visible light and photoredox catalyst. smolecule.comrsc.org This method is notable for its ability to form new sp3–sp3 and sp2–sp2 carbon-carbon bonds efficiently. smolecule.com

Future research in this domain will likely focus on expanding the substrate scope of such photocatalytic methods and exploring alternative, earth-abundant catalysts to enhance the sustainability and cost-effectiveness of the synthesis. The development of one-pot procedures that minimize waste and purification steps is also a critical goal.

Exploration of Untapped Reactivity Profiles

This compound exhibits a versatile reactivity profile, undergoing oxidation, reduction, and substitution reactions. smolecule.com The nitrile groups can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst, yielding cyclopentane-1,2-diamine. smolecule.com Conversely, oxidation with agents such as potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can convert the nitrile groups to the corresponding dicarboxylic acids, specifically cyclopentane-1,2-dicarboxylic acid. smolecule.com Furthermore, the nitrile groups are susceptible to nucleophilic substitution by amines or alcohols under acidic or basic conditions, leading to a variety of substituted cyclopentane (B165970) derivatives. smolecule.com

A significant area for future exploration lies in its participation in cycloaddition reactions. The electron-deficient nature of the double bond, due to the adjacent nitrile groups, makes it an excellent dienophile in Diels-Alder [4+2] cycloadditions and a partner in other pericyclic reactions. libretexts.orgresearchgate.net Investigating its behavior in [2+2] cycloadditions, both photochemically and thermally, could lead to the synthesis of novel and complex polycyclic systems. libretexts.org The unique stereochemical outcomes of these reactions are also of considerable interest for the synthesis of stereochemically rich molecules.

| Reaction Type | Reagents Used | Products Formed |

| Oxidation | KMnO4, CrO3 | Cyclopentane-1,2-dicarboxylic acid |

| Reduction | LiAlH4, H2/catalyst | Cyclopentane-1,2-diamine |

| Substitution | Amines, Alcohols | Various substituted cyclopentane derivatives |

Integration into Advanced Materials Design

The inherent properties of this compound make it a compelling candidate for the design of advanced materials. smolecule.com Its derivatives have potential applications in the production of specialty chemicals and polymers. smolecule.com The presence of nitrile groups can enhance the thermal stability and polarity of polymers, which is advantageous for applications in organic electronics. smolecule.com For instance, polymers incorporating this moiety could be explored as dielectric materials or as components in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Future research will likely focus on the synthesis and characterization of polymers derived from or containing the this compound core. The electroluminescent properties of such polymers are of particular interest. Furthermore, the ability to functionalize the cyclopentene (B43876) ring and the nitrile groups allows for the fine-tuning of the electronic and physical properties of the resulting materials, opening avenues for the creation of bespoke materials for specific applications.

Potential for Derivatization into High-Value Chemical Intermediates

This compound serves as a valuable precursor for a range of high-value chemical intermediates. smolecule.com As previously mentioned, the reduction of the nitrile groups to amines furnishes cyclopentane-1,2-diamine, a useful building block for the synthesis of ligands for coordination chemistry and asymmetric catalysis. smolecule.com The corresponding dicarboxylic acid, obtained through oxidation, can be used as a monomer in the synthesis of polyesters and polyamides. smolecule.com

The exploration of its derivatives has indicated potential antimicrobial and anticancer properties, highlighting its significance in medicinal chemistry and drug development. smolecule.com The ability to modify the core structure through various reactions allows for the generation of a library of compounds for biological screening. Future work will undoubtedly focus on the synthesis of novel derivatives and the evaluation of their biological activities to identify new therapeutic leads.

Synergies with Artificial Intelligence and Machine Learning in Chemical Discovery

The fields of artificial intelligence (AI) and machine learning (ML) are increasingly being applied to chemical research to accelerate discovery. nih.govnih.gov These computational tools can be leveraged to predict the properties and reactivity of novel this compound derivatives. nih.gov By training machine learning models on existing experimental and computational data, it is possible to screen virtual libraries of compounds for desired characteristics, such as specific reactivity, material properties, or biological activity. nih.gov

For instance, AI can be used to predict the most effective catalysts and reaction conditions for the synthesis of new derivatives, thus reducing the number of experiments required. nih.gov In materials science, machine learning algorithms could predict the electronic and physical properties of polymers incorporating the this compound unit, guiding the design of new materials with tailored functionalities. nih.gov The synergy between computational prediction and experimental validation holds immense promise for expediting the exploration of the chemical space around this versatile compound.

Q & A

Q. What are the optimal synthetic routes for preparing Cyclopent-1-ene-1,2-dicarbonitrile, and how do reaction conditions influence yield and purity?

this compound can be synthesized via nucleophilic substitution or cyclization reactions using precursors like cyclopentene derivatives. Key factors include:

- Catalysts : Palladium-based catalysts (e.g., Pd/C) enhance coupling efficiency in aromatic systems .

- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility and reaction kinetics .

- Temperature : Controlled heating (80–120°C) minimizes side reactions like polymerization .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- FT-IR : Identifies nitrile (C≡N) stretches at ~2200–2250 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .

- X-ray Diffraction (XRD) : Resolves bond lengths (e.g., C≡N: ~1.14–1.16 Å) and dihedral angles in the cyclopentene ring .

- NMR : ¹³C NMR detects cyano carbons at δ 110–120 ppm, while ¹H NMR shows alkene protons at δ 5.5–6.5 ppm .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO-LUMO gaps) of this compound influence its reactivity in cycloaddition reactions?

The compound’s electron-deficient nitrile groups and strained cyclopentene ring promote [2+2] or [4+2] cycloadditions:

- HOMO-LUMO Analysis : DFT/B3LYP calculations reveal a narrow energy gap (~4.5 eV), enhancing electrophilicity for reactions with electron-rich dienophiles .

- Experimental Validation : Benzophenone-sensitized photodimerization yields bicyclic adducts under UV light .

- Table : Key Electronic Parameters

| Parameter | Value (eV) | Method |

|---|---|---|

| HOMO Energy | -6.82 | DFT/B3LYP |

| LUMO Energy | -2.43 | DFT/B3LYP |

| Band Gap (ΔE) | 4.39 | XRD/DFT |

Q. What role does this compound play in designing charge-transfer chromophores for nonlinear optical (NLO) applications?

Its planar, conjugated structure and strong electron-withdrawing groups make it ideal for NLO materials:

- Structure–Property Relationships : Substitution at the cyclopentene ring alters π-conjugation length, affecting hyperpolarizability (β) .

- SHG Efficiency : Derivatives exhibit second-harmonic generation (SHG) intensities 10–15× higher than urea in solid-state studies .

- Computational Guidance : TD-DFT predicts absorption maxima at 300–350 nm, aligning with experimental UV-vis data .

Q. How can computational modeling resolve contradictions in experimental data for this compound’s reaction mechanisms?

Discrepancies in regioselectivity or kinetics can be addressed via: